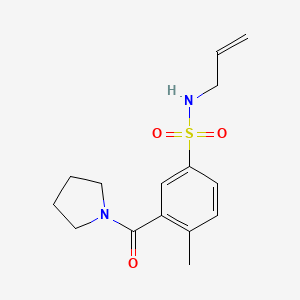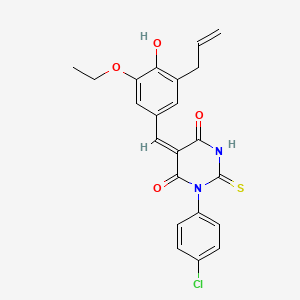
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as AMPPB, is a chemical compound that has been used in scientific research applications. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide acts as a selective blocker of the Nav1.7 sodium channel. It binds to the channel and prevents the influx of sodium ions, which are necessary for the transmission of pain signals. This compound has been found to be more selective for Nav1.7 than other sodium channels, making it a useful tool for studying the role of Nav1.7 in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting that it may have potential as an analgesic drug. This compound has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a selective blocker of Nav1.7, making it a useful tool for studying the role of this channel in pain perception. This compound has also been found to be relatively stable and easy to handle. However, there are also limitations to using this compound in lab experiments. It can be expensive to synthesize and may not be readily available. Additionally, its effects may be limited to certain types of pain and may not be effective for all types of pain.
Direcciones Futuras
There are several future directions for research on N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of research could focus on developing new analgesic drugs based on the structure of this compound. Another area of research could focus on studying the effects of this compound on other sodium channels and their role in pain perception. Additionally, future research could explore the potential anti-inflammatory and anti-cancer effects of this compound. Finally, more research is needed to determine the safety and efficacy of this compound as a potential therapeutic drug.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been used in scientific research applications. It acts as a selective blocker of the Nav1.7 sodium channel and has been found to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool for studying pain perception and developing new analgesic drugs.
Métodos De Síntesis
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine to form 4-methylbenzenesulfonyl pyrrolidine. The second step involves the reaction of the obtained product with allylamine to form this compound. The final product can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been used in various scientific research applications, including neuroscience and pharmacology. It has been found to be a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This compound has been used to study the role of Nav1.7 in pain perception and to develop new analgesic drugs.
Propiedades
IUPAC Name |
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h3,6-7,11,16H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPIZDRQIOCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)

![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)


![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![1-(1,4-dioxan-2-ylcarbonyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5360632.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)